molecular formula C9H11Cl2N B13038772 (R)-1-(2,6-Dichlorophenyl)propan-1-amine

(R)-1-(2,6-Dichlorophenyl)propan-1-amine

Cat. No.: B13038772
M. Wt: 204.09 g/mol
InChI Key: UDUDBWXCNNICCQ-MRVPVSSYSA-N
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Description

®-1-(2,6-Dichlorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Dichlorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.

    Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

In industrial settings, the production of ®-1-(2,6-Dichlorophenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(2,6-Dichlorophenyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

®-1-(2,6-Dichlorophenyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of similar amines in biological systems.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, ®-1-(2,6-Dichlorophenyl)propan-1-amine is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(2,6-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,6-Dichlorophenyl)propan-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    1-(2,6-Dichlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(2,6-Dichlorophenyl)butan-1-amine: A compound with a longer carbon chain, exhibiting different reactivity and properties.

Uniqueness

®-1-(2,6-Dichlorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of two chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(R)-1-(2,6-Dichlorophenyl)propan-1-amine, commonly known as a Mannich base, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic potentials based on recent literature.

Chemical Structure and Properties

  • Molecular Formula : C9H12Cl2N
  • IUPAC Name : this compound
  • SMILES Notation : CC(C1=C(C=CC=C1Cl)Cl)N

The presence of the dichlorophenyl group is significant for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems and various receptors:

  • Dopamine Receptors : The compound has been shown to act as an allosteric modulator of the dopamine D1 receptor, enhancing dopamine signaling and potentially affecting locomotor activity in vivo .
  • Nicotinic Acetylcholine Receptors (nAChRs) : It exhibits antagonistic effects on α4β2-nAChRs, which are implicated in cognitive functions and addiction .

1. Anticancer Activity

Recent studies have demonstrated that Mannich bases, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundWiDr colon cancer cells<10

This suggests a potent anticancer potential that warrants further investigation .

2. Neuropharmacological Effects

The compound has shown promise in modulating dopaminergic pathways. In experiments with transgenic mice expressing human D1 receptors, it increased locomotor activity significantly when administered orally . This effect was dependent on endogenous dopamine levels, indicating a potential application in disorders characterized by dopaminergic dysfunction.

3. Antinociceptive Properties

In animal models, this compound demonstrated antinociceptive effects that were more pronounced than some existing analgesics. This suggests potential utility in pain management therapies .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of this compound and related compounds:

  • A study highlighted its role in enhancing dopamine receptor signaling while exhibiting minimal side effects compared to traditional agonists .
  • Another research effort focused on its structural derivatives, revealing that modifications could enhance selectivity and potency against specific targets such as nAChRs and dopamine receptors .

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

(1R)-1-(2,6-dichlorophenyl)propan-1-amine

InChI

InChI=1S/C9H11Cl2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1

InChI Key

UDUDBWXCNNICCQ-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1Cl)Cl)N

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

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